GABA Receptor Activation (SC50): Bis(4-chlorophenyl)-4-piperidinol vs. Bis(4-methylphenyl) Analog
In a head-to-head comparison within the same patent-defined assay, 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol produced a 50% increase in [³H]GABA binding (SC50) at a nanomolar concentration that differed from its 4,4′-dimethylphenyl counterpart [1]. The 4-chlorophenyl substitution provides a distinct electronic environment that modulates the triazine core's interaction with the GABA receptor benzodiazepine site, leading to a quantifiable shift in SC50 relative to the methyl analog [1]. Precise SC50 values for each compound are tabulated in Table I of the patent, enabling direct rank-order comparison.
| Evidence Dimension | GABA receptor activation – [³H]GABA binding SC50 (nM) |
|---|---|
| Target Compound Data | 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol: SC50 value listed in EP0088593A2 Table I |
| Comparator Or Baseline | 1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]-4-piperidinol: SC50 value listed in same Table I |
| Quantified Difference | Quantitative difference in SC50 (fold-shift) calculable from Table I; the chlorinated analog consistently shows a distinct potency rank |
| Conditions | Triton X-100-treated rat brain membrane protein, [³H]GABA radioligand binding assay, as described by Horng and Wong (J. Neurochemistry, 1979) |
Why This Matters
For procurement decisions, the chlorinated analog's SC50 position relative to the methyl analog defines its utility in GABAergic target engagement studies, where the desired potency window is critical.
- [1] EP0088593A2 – Table I: In vitro GABA and benzodiazepine binding SC50 values for exemplified 5,6-diaryl-1,2,4-triazines. View Source
